2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-2-16-8-10-18(11-9-16)27-21(30)15-32-25-28-22-20(17-6-4-3-5-7-17)14-26-23(22)24(31)29(25)19-12-13-19/h3-11,14,19,26H,2,12-13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQNJQNAVCOQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl and ethylphenyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: : The pyrrolopyrimidine core can be reduced to form simpler derivatives.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Phenyl to benzaldehyde, benzyl alcohol, or benzoic acid.
Reduction: : Reduced pyrrolopyrimidine derivatives.
Substitution: : Various substituted pyrrolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies suggest that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer activity. The compound has shown promise in inhibiting key signaling pathways involved in tumor growth, particularly the epidermal growth factor receptor (EGFR) pathway.
Case Study: EGFR Inhibition
A notable study demonstrated that similar pyrimidine derivatives could inhibit EGFR, which plays a crucial role in cancer progression. The compound exhibited an IC50 value of 14.8 nM against EGFR, indicating potent inhibitory potential. This suggests that modifications to the structure can enhance its anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, research has highlighted the antibacterial and antifungal activities of related compounds. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (nM) | Target |
|---|---|---|---|
| Compound 1 | EGFR Inhibition | 14.8 | EGFR |
| Compound 2 | Antibacterial | 25.0 | Staphylococcus aureus |
| Compound 3 | Antifungal | 30.0 | Candida albicans |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves complex organic reactions requiring careful optimization for yield and purity. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring significantly affect biological activity. This highlights the importance of structural variations in enhancing therapeutic potential.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidines: : Other derivatives of pyrrolopyrimidines with different substituents.
Indole Derivatives: : Compounds containing the indole nucleus, which also exhibit various biological activities.
Pyrazoline Derivatives: : Heterocyclic compounds with similar structural features.
Uniqueness
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide stands out due to its unique combination of substituents and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Biological Activity
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.49 g/mol. Its structure includes:
- Pyrrolo[3,2-d]pyrimidine core : This bicyclic structure is associated with various biological activities.
- Cyclopropyl group : Known to influence the compound's interaction with biological targets.
- Thioacetamide moiety : Enhances the compound's reactivity and potential biological interactions.
The biological activity of 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide likely involves interactions with specific enzymes or receptors. Research suggests that compounds with similar structures can inhibit key pathways involved in cell proliferation and survival, particularly in cancer cells.
Biological Activity
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, its structural analogs have shown significant inhibitory activity against tumor cell cycle progression and apoptosis induction in vitro .
- Enzyme Inhibition : The compound's thioamide functionality suggests potential as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and thus in DNA synthesis and cell division .
- Kinase Inhibition : The pyrimidine derivatives are often studied for their ability to inhibit kinases involved in cancer progression. Compounds similar to this one have been shown to target epidermal growth factor receptor (EGFR) and other kinases, leading to reduced tumor growth rates .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential DHFR inhibitor | |
| Kinase Activity | Targets EGFR and related kinases |
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives, including those structurally related to the target compound. The results indicated that modifications at specific positions significantly altered biological activity:
- Compound Variants : Variants with different substituents at the phenyl ring showed varying degrees of cytotoxicity against A549 (lung cancer) and HT29 (colon cancer) cell lines.
- IC50 Values : The most potent derivative exhibited an IC50 value of 14.8 nM against EGFR, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s pyrrolo[3,2-d]pyrimidine core can be synthesized via cyclocondensation of substituted pyrimidine precursors with thioacetamide derivatives. For example, reacting 3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-2-thiol with N-(4-ethylphenyl)chloroacetamide in anhydrous DMF under reflux (80–90°C) with K₂CO₃ as a base achieves the thioether linkage . Optimization should focus on solvent polarity (e.g., DMF vs. THF), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetamide) to minimize side products like disulfide formation.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) to confirm purity (>95%).
- HRMS (ESI+) to verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ expected at m/z 489.18).
- ¹H/¹³C NMR to resolve key structural features: cyclopropyl protons (δ 0.5–1.2 ppm), pyrrolopyrimidine aromatic protons (δ 7.2–8.1 ppm), and acetamide carbonyl (δ 170–172 ppm) .
Q. What computational tools are suitable for predicting solubility and stability under physiological conditions?
- Methodological Answer : Employ COSMO-RS or Schrödinger’s QikProp to estimate logP (predicted ~3.5), aqueous solubility (logS ~−4.2), and metabolic stability. Molecular dynamics simulations (e.g., GROMACS ) can model degradation pathways under varying pH (e.g., pH 2–9) and temperature (25–40°C) .
Advanced Research Questions
Q. How do crystal packing interactions influence the compound’s physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for stability:
- π-π stacking between pyrrolopyrimidine rings (distance ~3.6 Å).
- C–H···O hydrogen bonds (2.2–2.5 Å) involving the acetamide carbonyl and cyclopropyl groups .
These interactions correlate with melting point (mp ~215–220°C) and hygroscopicity. Use Mercury Software to analyze packing coefficients and predict dissolution rates.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell permeability). Address this by:
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodological Answer : Focus on modular substitutions:
- Replace the cyclopropyl group with larger substituents (e.g., tert-butyl) to sterically block off-target binding.
- Modify the thioether linker to sulfone or sulfonamide to enhance metabolic stability.
- Test analogs in parallel against related targets (e.g., kinase panels) using Alphascreen or TR-FRET assays. SAR data should be analyzed via multivariate regression (e.g., Partial Least Squares ) to identify critical descriptors .
Q. What in silico methods predict metabolic liabilities in the compound’s structure?
- Methodological Answer : Use GLORYx or MetaPrint2D to identify susceptible sites:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
